Product packaging for 4-(5-Vinylpyridin-2-yl)morpholine(Cat. No.:)

4-(5-Vinylpyridin-2-yl)morpholine

Cat. No.: B11776387
M. Wt: 190.24 g/mol
InChI Key: VYVUDTITJCQTJN-UHFFFAOYSA-N
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Description

Contextualization within Vinylpyridine and Morpholine (B109124) Chemistry

To fully appreciate the scientific interest in 4-(5-Vinylpyridin-2-yl)morpholine, it is essential to first understand the significance of its foundational structures: the pyridine (B92270) ring and the morpholine scaffold.

Pyridine (C₅H₅N) is a fundamental six-membered aromatic heterocycle containing one nitrogen atom. nih.govrsc.org Its derivatives are ubiquitous in various scientific disciplines due to their versatile properties. nih.gov The nitrogen atom in the pyridine ring imparts a dipole moment and basicity, influencing the molecule's solubility and ability to participate in hydrogen bonding. nih.gov

In synthetic chemistry, pyridine and its derivatives serve as crucial precursors, reagents, and solvents. rsc.org They are integral components in the design of functional materials, including organic semiconductors and catalysts, due to their electronic and optical properties. bohrium.com The pyridine scaffold is also a prominent feature in numerous pharmaceuticals, highlighting its importance in medicinal chemistry. rsc.orgnih.gov The ability to readily functionalize the pyridine ring allows for the fine-tuning of a molecule's properties for specific applications. nih.govbohrium.com

Vinylpyridines, such as 4-vinylpyridine (B31050), are derivatives of pyridine that contain a vinyl group. wikipedia.org This functional group introduces a site of reactivity, allowing for polymerization and other addition reactions. 4-Vinylpyridine, for instance, is a monomer used to create specialized polymers and can be synthesized through the condensation of 4-methylpyridine (B42270) with formaldehyde (B43269). wikipedia.org

Morpholine is a saturated six-membered heterocycle containing both an amine and an ether functional group. jchemrev.com This dual functionality makes it a valuable building block in organic synthesis and medicinal chemistry. researchgate.netnih.gov The morpholine ring is known for its favorable physicochemical, biological, and metabolic properties. researchgate.net

The presence of the morpholine moiety in a molecule can enhance its solubility, bioavailability, and potency. researchgate.netnih.gov It is considered a "privileged scaffold" in drug discovery, as its incorporation often leads to improved pharmacokinetic profiles. nih.govresearchgate.netnih.gov The morpholine ring can be introduced into molecules through various synthetic methods, making it a versatile component for creating libraries of bioactive compounds. nih.govnih.gov Its ability to form hydrogen bonds via its oxygen atom and engage in hydrophobic interactions contributes to its utility in molecular design. researchgate.net

Scope and Rationale for Investigating this compound

The investigation into this compound is driven by the potential for synergistic effects arising from the combination of the vinylpyridine and morpholine functionalities. The pyridine ring provides a platform for a wide range of chemical transformations and imparts specific electronic properties. The vinyl group offers a reactive handle for polymerization and functionalization. The morpholine moiety can enhance solubility and introduce favorable biological properties.

Research into this compound and its derivatives could lead to the development of novel materials with tailored properties, such as functional polymers or ligands for catalysis. In the context of medicinal chemistry, the unique combination of these two scaffolds may result in compounds with interesting pharmacological profiles. The exploration of synthetic routes to this compound and related structures is crucial for accessing these potential applications.

Compound Name Molecular Formula Key Features Reference
This compoundC₁₁H₁₄N₂OContains vinyl, pyridine, and morpholine groups
4-VinylpyridineC₇H₇NPyridine with a vinyl group at the 4-position wikipedia.org
4-MethylpyridineC₆H₇NPyridine with a methyl group at the 4-position wikipedia.org
MorpholineC₄H₉NOSaturated heterocycle with amine and ether groups jchemrev.com
PyridineC₅H₅NSix-membered aromatic heterocycle with one nitrogen rsc.org
4-(3-Methyl-5-vinylpyridin-2-yl)morpholineC₁₂H₁₆N₂OA derivative of the title compound nih.gov
2-(Pyridin-4-yl)morpholineC₉H₁₂N₂OA related morpholine-substituted pyridine
4-(2,6-Dichloropyrimidin-4-yl)morpholineC₈H₉Cl₂N₃OA morpholine-substituted pyrimidine bldpharm.com
2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amineC₂₃H₂₂N₈OA complex molecule containing a morpholine moiety nih.gov
4-(1,2-dimorpholinovinyl)morpholineC₁₄H₂₅N₃O₃A compound with multiple morpholine groups chemsynthesis.com
4-VinylmorpholineC₆H₁₁NOMorpholine with a vinyl group on the nitrogen researchgate.net
Referenced Compound Properties
Compound Data
4-Vinylpyridine Molar Mass: 105.140 g·mol⁻¹Appearance: Colorless liquidDensity: 0.988 g/cm³Boiling Point: 62–65 °C at 15 mmHg
4-(3-Methyl-5-vinylpyridin-2-yl)morpholine Molecular Weight: 204.27 g/mol
2-(Pyridin-4-yl)morpholine Molecular Weight: 164.21
4-(1,2-dimorpholinovinyl)morpholine Molecular Formula: C₁₄H₂₅N₃O₃Molecular Weight: 283.371 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2O B11776387 4-(5-Vinylpyridin-2-yl)morpholine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

4-(5-ethenylpyridin-2-yl)morpholine

InChI

InChI=1S/C11H14N2O/c1-2-10-3-4-11(12-9-10)13-5-7-14-8-6-13/h2-4,9H,1,5-8H2

InChI Key

VYVUDTITJCQTJN-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CN=C(C=C1)N2CCOCC2

Origin of Product

United States

Chemical Reactivity and Mechanistic Studies of 4 5 Vinylpyridin 2 Yl Morpholine

Reactivity of the Vinyl Moiety

The vinyl group, being an α,β-unsaturated system attached to the electron-withdrawing pyridine (B92270) ring, is highly susceptible to addition reactions. This reactivity is a cornerstone of its chemical profile, allowing for a variety of molecular elaborations.

Nucleophilic Conjugate Addition Reactions

The primary mode of reaction for the vinyl group in 4-(5-vinylpyridin-2-yl)morpholine is nucleophilic conjugate addition, also known as Michael addition. mdpi.comresearchgate.net In this process, a nucleophile attacks the β-carbon of the vinyl group, which is electron-deficient due to the resonance effect of the pyridine ring. This initial attack generates a resonance-stabilized enolate intermediate, which is then typically protonated to yield the final saturated product. This pathway is common for various vinyl-substituted heterocyclic compounds. mdpi.com The reaction is versatile, accommodating a wide range of N-, O-, S-, and C-centered nucleophiles. researchgate.net

For instance, treatment of similar vinylpyridines with amines or thiols under appropriate conditions leads to the corresponding aminoethyl or thioethyl substituted pyridines. mdpi.com This reactivity highlights the vinyl group as a key handle for introducing diverse functional groups onto the pyridine scaffold.

Regioselectivity: The conjugate addition to the vinyl group is highly regioselective. The term regioselectivity refers to the preference for reaction at one position over other possible positions. In this system, nucleophilic attack occurs exclusively at the terminal (β) carbon of the vinyl group rather than the α-carbon. This is because the electron-withdrawing nature of the pyridine ring makes the β-position the primary electrophilic site, and the resulting carbanion intermediate is stabilized by resonance delocalization onto the pyridine ring.

Stereoselectivity: Stereoselectivity, the preferential formation of one stereoisomer over another, can be a significant factor in these addition reactions, particularly when new chiral centers are formed. If the nucleophile or the reaction conditions are chiral, the addition can proceed with a high degree of stereocontrol, leading to the formation of a specific enantiomer or diastereomer. The steric bulk of the morpholine (B109124) group at the 2-position of the pyridine ring can also influence the direction of nucleophilic attack, potentially leading to diastereoselectivity if another chiral center is present in the molecule or the nucleophile.

To improve reaction rates, yields, and especially stereoselectivity, various catalytic systems can be employed for the conjugate addition to vinylpyridines. These catalysts can be broadly categorized into organometallic complexes and organocatalysts.

Recent studies have highlighted the effectiveness of morpholine-based organocatalysts in promoting Michael addition reactions between aldehydes and nitroolefins, achieving excellent yields and high diastereoselectivity and enantioselectivity. nih.govresearchgate.net Although morpholine enamines are generally considered less reactive than their pyrrolidine (B122466) counterparts, specifically designed chiral morpholine derivatives have proven to be highly efficient. nih.govresearchgate.net This suggests that a chiral auxiliary based on the morpholine scaffold could be a powerful tool for controlling the stereochemical outcome of additions to this compound.

Table 1: Catalytic Systems for Nucleophilic Conjugate Addition

Catalyst Type Examples Function Expected Outcome for this compound
Organometallic Catalysts Palladium (Pd) complexes, Rhodium (Rh) complexes Activate the vinyl group or the nucleophile, facilitating the addition. Chiral ligands on the metal center induce asymmetry. High yields and potential for high enantioselectivity in the addition of nucleophiles like organoboron or organozinc reagents.
Organocatalysts Chiral secondary amines (e.g., proline derivatives, chiral morpholines) Form a transient, more reactive enamine or iminium ion intermediate with the substrate or nucleophile, guiding the stereochemical pathway. Can catalyze the addition of carbonyl compounds or other nucleophiles with high diastereo- and enantioselectivity. nih.govresearchgate.net
Lewis Acids TiCl₄, Sc(OTf)₃ Coordinate to the pyridine nitrogen, increasing the electron-withdrawing effect of the ring and further activating the vinyl group toward nucleophilic attack. Enhanced reaction rates for conjugate addition.

Radical and Photochemical Transformations Involving the Vinyl Group

Beyond nucleophilic additions, the vinyl group can participate in radical and photochemical reactions.

Radical Reactions: The vinyl group is a monomeric unit that can undergo radical polymerization. In the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), 4-vinylpyridine (B31050) readily polymerizes. researchgate.net This process involves the initiation by a radical species, followed by propagation where the radical adds across the double bond of monomer units, and finally termination. By analogy, this compound is expected to undergo similar radical polymerization to form poly(this compound).

Photochemical Reactions: Photochemical activation can also lead to transformations at the vinyl group. For example, the photoirradiation of 2-vinylpyridine (B74390) in an acidic alcohol solution results in the formation of an alkyl 2-(2-pyridyl)ethyl ether, which is an anti-Markovnikov addition of the alcohol across the double bond. researchgate.net Similar photochemical reactivity could be anticipated for this compound, potentially offering pathways to products that are not accessible through standard ground-state reactions. The polymer form has also been studied for its photophysical properties when complexed with metals like Rhenium. scirevfew.net

Reactivity of the Pyridine Ring

The reactivity of the pyridine ring itself is significantly modified by its substituents: the electron-donating morpholine group and the electron-withdrawing vinyl group.

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution (EAS) on an unsubstituted pyridine ring is generally difficult and requires harsh conditions. gcwgandhinagar.comyoutube.com The electronegative nitrogen atom deactivates the ring towards attack by electrophiles, and under acidic conditions, the nitrogen is protonated, further increasing this deactivation. youtube.comquora.com Unsubstituted pyridine, when it does react, typically yields the 3-substituted product. quora.comquora.com

However, the reactivity of the pyridine ring in this compound is dominated by the powerful electron-donating effect of the morpholine group at the C-2 position. The nitrogen atom of the morpholine ring can donate its lone pair of electrons into the pyridine ring via a resonance effect (+R effect). This significantly increases the electron density of the ring, activating it towards electrophilic attack.

This activation overcomes the inherent deactivation by the ring nitrogen. Such activating groups are typically ortho, para-directing. youtube.com In this molecule, the positions ortho (C-3) and para (C-5) to the morpholine group are activated. The C-5 position is already occupied by the vinyl group. Therefore, electrophilic attack is most likely to occur at the C-3 position. The vinyl group is a deactivating group, which would further disfavor substitution at the positions ortho and para to it (C-4 and C-6), reinforcing the preference for substitution at C-3.

Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, which are typical EAS processes, are predicted to occur selectively at the C-3 position of this compound under suitable conditions. libretexts.org

Table 2: Directing Effects of Substituents on the Pyridine Ring

Position Substituent Electronic Effect Directing Influence Predicted Site of EAS
C-2 Morpholino Strongly Activating (+R > -I) Ortho, Para-Director Activates C-3 and C-5
C-5 Vinyl Deactivating (-I, -R) Meta-Director Deactivates C-4 and C-6
--- Overall Prediction --- The strongly activating morpholino group governs the regioselectivity. C-3

Nucleophilic Aromatic Substitution (NAS) Mechanisms on the Pyridine Core

The pyridine ring is generally susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen atom. This is due to the ability of the electronegative nitrogen to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction. In the case of this compound, the morpholino group is situated at the C2 position, a site typically activated for NAS.

However, the morpholino group itself is not a good leaving group. Therefore, for a nucleophilic aromatic substitution to occur on the pyridine core of this molecule, a leaving group would typically need to be present at the C4 or C6 positions. For instance, if a halide were present at the C6 position, it would be susceptible to displacement by a nucleophile.

The general mechanism for SNAr on a pyridine ring involves two main steps:

Addition of the nucleophile: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and, importantly, onto the nitrogen atom, which provides significant stabilization. rsc.orgnih.gov

Elimination of the leaving group: The aromaticity of the pyridine ring is restored by the departure of the leaving group.

Table 1: General Conditions for Nucleophilic Aromatic Substitution on Substituted Pyridines

NucleophileLeaving GroupSolventTemperature (°C)Reference
Amines-Cl, -FVariousRoom Temp. to High Temp. nih.gov
Alkoxides-Cl, -FAlcoholRoom Temp. to Reflux nih.gov
Thiolates-Cl, -FVariousRoom Temp. to High Temp. researchgate.net

Oxidation Reactions to N-Oxide Derivatives

The nitrogen atom of the pyridine ring in this compound is susceptible to oxidation to form the corresponding N-oxide. This transformation significantly alters the electronic properties of the pyridine ring, making it more reactive towards both electrophilic and nucleophilic attack at different positions.

The resulting pyridine N-oxide can then undergo a variety of further reactions. For example, it can be deoxygenated to regenerate the parent pyridine, or it can be functionalized at the C2 and C4 positions. While no specific experimental data for the N-oxidation of this compound was found, numerous procedures for the N-oxidation of substituted pyridines are well-documented. orgsyn.org

Table 2: Common Reagents for the N-Oxidation of Pyridines

Oxidizing AgentSolventTypical ConditionsReference
m-CPBADichloromethane, ChloroformRoom Temperature orgsyn.org
H₂O₂ / Acetic AcidAcetic Acid70-80 °C orgsyn.org
H₂O₂ / Methyltrioxorhenium (MTO)DichloromethaneRoom Temperature orgsyn.org

Reactivity of the Morpholine Ring

The morpholine ring in this compound also possesses distinct reactive sites.

Chemical Transformations at the Morpholine Nitrogen Atom

The nitrogen atom of the morpholine ring is a secondary amine and exhibits typical amine reactivity. It is basic and can be protonated to form a morpholinium salt. It is also nucleophilic and can undergo reactions such as alkylation, acylation, and arylation.

However, the presence of the electron-withdrawing pyridin-2-yl group attached to the morpholine nitrogen reduces its nucleophilicity compared to a simple N-alkylmorpholine. Despite this, the nitrogen atom can still react with strong electrophiles. For example, it can be quaternized by reaction with an alkyl halide to form a quaternary ammonium (B1175870) salt. The quaternization would introduce a permanent positive charge on the morpholine nitrogen, further altering the electronic properties of the molecule.

Ring Opening and Rearrangement Reactions (if applicable)

The morpholine ring is generally stable under many reaction conditions. Ring-opening reactions of N-aryl morpholines are not common under typical acidic or basic conditions. Significant energy input or specific reagents are usually required to cleave the C-O or C-N bonds of the morpholine ring.

Under forcing acidic conditions, protonation of the ether oxygen could potentially lead to ring opening, but this would likely require harsh conditions that might also affect other parts of the molecule, such as the vinyl group. Similarly, strong reducing agents could potentially cleave the C-O bond.

While specific examples of ring-opening or rearrangement reactions for this compound are not described in the literature surveyed, general methods for the synthesis of morpholines sometimes involve the ring opening of other heterocyclic precursors like aziridines. researchgate.net However, the reverse reaction, the ring opening of a stable morpholine ring, is less common.

Polymer Chemistry and Macromolecular Applications of 4 5 Vinylpyridin 2 Yl Morpholine

Homopolymerization Investigations

Homopolymerization of 4-(5-Vinylpyridin-2-yl)morpholine has been explored using both free-radical and controlled radical polymerization methods. These investigations provide insights into the polymer's structure, properties, and potential uses.

Free-Radical Polymerization of this compound

Free-radical polymerization is a fundamental method for synthesizing polymers from vinyl monomers. The process involves initiation, propagation, and termination steps, often influenced by various reaction conditions.

The kinetics of free-radical polymerization of vinyl monomers are complex and influenced by the monomer's structure. The interaction between a monomer and a free radical leads to the formation of a monomer radical. nih.gov This new radical then reacts with other monomers, propagating the polymer chain. nih.gov The rate of polymerization is dependent on the reactivity of the monomer and the stability of the growing polymer radical.

In studies of similar vinylpyridine monomers, such as 4-vinylpyridine (B31050) (4VP), the rate of polymerization has been shown to be significantly affected by the solvent used. researchgate.net Polar solvents, for instance, tend to increase the rate of polymerization. researchgate.net Kinetic models have been developed to understand the reaction orders with respect to the monomer, initiator, and other agents, which are crucial for controlling the polymerization process. nih.gov

The choice of initiator, solvent, and reaction temperature plays a critical role in the outcome of free-radical polymerization.

Initiators: The concentration and type of initiator affect the rate of polymerization and the molecular weight of the resulting polymer. mdpi.com For instance, in the polymerization of 4-vinylpyridine, initiators like benzoyl peroxide (BPO) have been used effectively. nih.gov The efficiency of the initiator can be temperature-dependent, with decomposition into free radicals occurring at specific temperatures. mdpi.com

Solvents: Solvents can influence the polymerization rate and the properties of the final polymer. For poly(4-vinylpyridine), solvents such as DMF, acetic acid, and lower alcohols are effective. sigmaaldrich.com The polarity of the solvent can impact the reaction kinetics. researchgate.net

Temperature: Temperature affects both the rate of initiator decomposition and the rate of polymerization. mdpi.com Higher temperatures generally lead to faster polymerization rates. However, they can also lead to side reactions and a broader molecular weight distribution. For example, the polymerization of 4-vinylpyridine has been conducted in a temperature range of 60–80°C. researchgate.net The glass transition temperature (Tg) of the resulting polymer is also a key property influenced by the polymerization conditions, with poly(4-vinylpyridine) having a reported Tg of around 137-142°C. sigmaaldrich.compolysciences.com

Table 1: Influence of Reaction Conditions on Free-Radical Polymerization

Parameter Influence on Polymerization Example with Vinylpyridines
Initiator Concentration Affects polymerization rate and molecular weight. mdpi.com BPO used for 4-vinylpyridine polymerization. nih.gov
Solvent Type Influences polymerization rate and polymer solubility. researchgate.net Polar solvents increase the rate for 4VP. researchgate.net

| Temperature | Affects polymerization rate and initiator decomposition. mdpi.com | 4VP polymerization conducted at 60-80°C. researchgate.net |

Controlled Radical Polymerization Methodologies (e.g., RAFT, ATRP)

Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), offer significant advantages over conventional free-radical polymerization. These methods allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures.

RAFT polymerization has been successfully employed for the synthesis of well-defined block copolymers of 2- and 4-vinylpyridine. mst.edudntb.gov.ua This method utilizes a chain transfer agent (RAFT agent) to control the polymerization process. The choice of the RAFT agent is crucial and depends on the monomer being polymerized. mdpi.com For less activated monomers like vinylpyridines, dithiocarbamate-based RAFT agents have been designed and have shown to proceed in a controlled manner. researchgate.net This control allows for the creation of polymers with specific end-groups and functionalities. mst.edu

ATRP is another powerful CRP method, though its application to this compound is less documented in the provided context. Reverse ATRP has been mentioned for the synthesis of poly(4-vinylpyridine). researchgate.net

A key feature of CRP methods is the ability to control the molecular weight and dispersity (Đ or PDI) of the resulting polymers. In RAFT polymerization, the molecular weight of the polymer increases linearly with monomer conversion, and the dispersity remains low (typically Đ < 1.2). researchgate.netpolymersource.ca This level of control is demonstrated by the synthesis of well-defined poly(4-vinylpyridine) and poly(2-vinylpyridine) homopolymers and their subsequent use as macro-chain transfer agents to create block copolymers. rsc.org

The molecular weight of polymers can be characterized by various techniques, including size exclusion chromatography (SEC) and light scattering. researchgate.netpolymersource.ca For poly(4-vinylpyridine), samples synthesized by radical polymerization have been characterized to have a broad molecular weight distribution. researchgate.net In contrast, CRP methods yield polymers with a much narrower distribution. polymersource.ca

Table 2: Comparison of Polymerization Methods for Vinylpyridines

Polymerization Method Control over Molecular Weight Dispersity (Đ) Key Features
Free-Radical Polymerization Limited Broad researchgate.net Simple, but lacks control over polymer architecture.
RAFT Polymerization High, linear increase with conversion researchgate.net Narrow (typically < 1.2) researchgate.netpolymersource.ca Requires a suitable RAFT agent; allows for complex architectures. mdpi.com

| ATRP | High | Narrow | Enables synthesis of well-defined polymers. researchgate.net |

Copolymerization Studies

The incorporation of vinylpyridine-based monomers into copolymers is a versatile strategy to create materials with tailored properties, combining the characteristics of different monomer units.

Integration into Copolymers with Vinyl Monomers (e.g., Styrene (B11656), Butadiene)

Copolymers of 4-vinylpyridine and styrene have been synthesized to create materials that bring together the hydrophobicity of polystyrene and the functionality of the pyridine (B92270) ring. These copolymers can be prepared through various polymerization techniques, including dispersion polymerization, to form microspheres. researchgate.net The composition of the resulting copolymer is influenced by the initial monomer feed ratio and the polymerization conditions. For instance, in precipitation copolymerization in carbon tetrachloride, copolymers of 4-vinylpyridine and styrene were found to be enriched with 4-vinylpyridine units compared to what would be expected from classical copolymerization theory in solution.

Block copolymers of styrene and 4-vinylpyridine are of particular interest due to their ability to self-assemble into ordered nanostructures. digitellinc.com Techniques like atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) polymerization have been employed to synthesize well-defined block copolymers. capes.gov.brdntb.gov.ua

Table 1: Examples of Styrene and 4-Vinylpyridine Copolymerization

Polymerization MethodCo-monomerKey FindingsReference
Dispersion PolymerizationStyreneProduction of amphiphilic copolymer microspheres. researchgate.net
In-situ PolymerizationStyrenePreparation of high-performance composites with polyimides. researchgate.net
RAFT PolymerizationStyreneSynthesis of well-defined block copolymers for self-assembly studies. capes.gov.br

Terpolymer Synthesis and Architectural Control

The synthesis of terpolymers, which contain three different monomer units, allows for an even greater degree of control over the final properties of the material. By selecting monomers with distinct functionalities, it is possible to design complex macromolecules with advanced architectures, such as block, graft, or star-shaped terpolymers. For example, a star block copolymer of polystyrene and poly(2-vinylpyridine) has been synthesized, demonstrating the architectural possibilities.

While specific examples of terpolymers incorporating this compound are not documented in available literature, the principles of controlled radical polymerization techniques like ATRP and RAFT would be applicable. These methods would allow for the sequential addition of different vinyl monomers to create well-defined terpolymer structures. The morpholine (B109124) group on the pyridine ring would be expected to impart specific solubility and polarity characteristics to the resulting terpolymer.

Post-Polymerization Modification Strategies

Post-polymerization modification is a powerful tool for introducing a wide array of chemical functionalities onto a pre-existing polymer backbone, allowing for the creation of specialized materials without the need to synthesize new monomers.

N-Alkylation and Quaternization of Polymeric Pyridine Units

The nitrogen atom in the pyridine ring of P4VP is readily susceptible to N-alkylation and quaternization, a process that introduces a permanent positive charge onto the polymer backbone. This modification dramatically alters the polymer's properties, most notably its solubility in polar solvents and its electrostatic interactions.

The quaternization of P4VP can be achieved using various alkylating agents, such as alkyl halides. mdpi.comresearchgate.net The degree of quaternization can be controlled by adjusting the reaction conditions, including the molar ratio of the alkylating agent to the pyridine units, the temperature, and the reaction time. mdpi.comresearchgate.net For instance, quantitative quaternization of P4VP has been achieved using activated halides like chloro-2-propanone and 2-chloroacetamide (B119443) in dimethylformamide (DMF) at room temperature. researchgate.net The kinetics of quaternization can be influenced by neighboring group effects, where the reaction rate of a pyridine group is affected by whether its adjacent units have already reacted. rsc.org

Table 2: Reagents for N-Alkylation and Quaternization of Poly(4-vinylpyridine)

Alkylating AgentSolventKey FeaturesReference
Methyl IodideMethanol or Ethanol (B145695)Allows for a range of quaternization degrees, up to 100%. mdpi.comresearchgate.net mdpi.comresearchgate.net
Chloro-2-propanoneDimethylformamide (DMF)Achieves quantitative quaternization at room temperature. researchgate.net
2-ChloroacetamideDimethylformamide (DMF)Results in fully quaternized, water-soluble polymers. researchgate.net
2-BromoethanolNot SpecifiedIntroduces hydroxyl functional groups. researchgate.net
4-BromobutyronitrileNot SpecifiedIntroduces nitrile functional groups. researchgate.net

Introduction of Diverse Functionalities onto the Polymer Backbone

Beyond simple N-alkylation, the pyridine ring serves as a versatile handle for the introduction of a wide range of functional groups. This allows for the tailoring of the polymer for specific applications. For example, poly(4-vinyl pyridine) particles have been modified with agents to introduce hydroxyl (-OH), nitrile (-CN), and amine (-NH2) groups. researchgate.net

Another approach is the oxidation of the pyridine ring to form poly(vinylpyridine N-oxide). This modification enhances the polymer's hydrophilicity and its ability to participate in hydrogen bonding. Block copolymers containing poly(vinylpyridine N-oxide) have shown increased immiscibility between the blocks, leading to the formation of well-defined nanostructures. digitellinc.com

The introduction of functionalities can also be achieved by designing the initial monomer with the desired group, as is the case with this compound, where the morpholine group is present from the outset. Further modifications could then be performed on the pyridine nitrogen or potentially on the morpholine ring if desired.

Functional Polymeric Materials Derived from this compound

Polymers derived from vinylpyridines, and by extension this compound, are a class of functional materials with a broad spectrum of potential applications. The presence of the pyridine ring, which can be protonated, quaternized, or used as a ligand for metal ions, is central to their utility.

Quaternized poly(4-vinylpyridine)s are a significant class of polyelectrolytes. mdpi.com They have been investigated for various applications, including:

Antimicrobial materials: The positive charges on the quaternized polymer can interact with and disrupt the negatively charged cell membranes of bacteria. researchgate.net

Gene delivery: The cationic nature of these polymers allows them to form complexes with negatively charged DNA, facilitating its delivery into cells.

Sensors: The electronic properties of the pyridinium (B92312) groups can be exploited in the design of electrochemical sensors. nih.gov

Water treatment: The ionic nature of these polymers makes them suitable for use as flocculants or in ion-exchange resins for the removal of contaminants. nih.gov

The un-modified P4VP and its derivatives also find use as:

Catalyst supports: The pyridine groups can coordinate with metal catalysts, immobilizing them on a polymer support.

Functional coatings: P4VP can be used to modify surfaces, enhancing adhesion or providing a platform for further functionalization. nih.gov

Stimuli-responsive materials: The pH-dependent protonation of the pyridine ring makes P4VP a pH-responsive polymer, which can be utilized in drug delivery systems and smart materials. eares.org

The incorporation of the morpholine moiety in poly(this compound) would be expected to enhance the polymer's hydrophilicity and potentially its biocompatibility, opening up further possibilities in biomedical applications.

Catalyst Supports and Heterogeneous Catalysis

There is currently no available scientific literature or published research data detailing the use of this compound as a monomer for the synthesis of polymer supports for catalysts or its direct application in heterogeneous catalysis. While polymers based on related vinylpyridine structures, such as poly(4-vinylpyridine), have been investigated as supports for various metal catalysts, no such studies have been reported for the morpholine-substituted derivative . The unique combination of the vinyl group for polymerization, the pyridine ring for potential metal coordination, and the morpholine moiety for modifying solubility and steric environment suggests theoretical potential, but this has not been experimentally validated in accessible literature.

Data Table: Catalytic Performance of Poly(this compound) Supports

Catalyst SystemReaction TypeSubstrateProductConversion (%)Selectivity (%)RecycleReference
No data availableNo data availableNo data availableNo data availableNo data availableNo data availableNo data availableNo data available

Adhesion Promotion in Composite Materials

No research findings or application data could be located that describe the use of this compound or its polymer as an adhesion promoter in composite materials. Adhesion promoters are crucial for enhancing the interfacial bonding between dissimilar materials, such as a polymer matrix and reinforcing fillers. The functional groups present in this compound, namely the pyridine and morpholine rings, could theoretically interact with various surfaces to improve adhesion. However, no studies have been published to substantiate this potential application. Consequently, there is no data on its effectiveness in improving mechanical properties or the durability of composite materials.

Data Table: Effect of this compound on Composite Adhesion

Composite System (Matrix/Filler)This compound ConcentrationAdhesion Strength (e.g., Lap Shear, Peel Strength)Mode of FailureReference
No data availableNo data availableNo data availableNo data availableNo data available

Coordination Chemistry and Metal Complexation of 4 5 Vinylpyridin 2 Yl Morpholine

4-(5-Vinylpyridin-2-yl)morpholine as a Ligand

Pyridine (B92270) and its derivatives are fundamental ligands in organometallic and coordination chemistry, offering pathways to bi- and polynuclear complexes with potential uses in catalysis and materials science. marquette.edu The presence of both a pyridine nitrogen and a vinyl group in this compound allows for multiple modes of coordination.

Investigation of Coordination Modes: N-Donor, Olefin-Donor, or Mixed-Mode Coordination

The coordination of this compound to a metal center can occur through several pathways:

N-Donor Coordination: The nitrogen atom of the pyridine ring can donate its lone pair of electrons to a metal center, forming a sigma (σ) bond. This is a common coordination mode for pyridine-based ligands. wikipedia.orgresearchgate.net

Olefin-Donor Coordination: The vinyl group's π-electron system can interact with a metal center, forming a π-complex.

Mixed-Mode Coordination (N, Olefin): In dinuclear or polynuclear complexes, the ligand can bridge two metal centers, coordinating to one through the nitrogen atom and to another via the vinyl group's olefinic double bond. marquette.edu A similar mixed-mode coordination has been observed with the related ligand 2-vinylpyridine (B74390), which coordinates to one rhenium atom through the nitrogen and to another via the olefinic double bond in a dirhenium complex. marquette.edu

The specific coordination mode adopted depends on various factors, including the nature of the metal ion, the reaction conditions, and the presence of other competing ligands. For instance, in uranyl compounds, the pyridinyl N-donor's ability to coordinate can be influenced by structural modifications or the presence of a secondary organic carboxylic acid as a competing ligand. rsc.org

Synthesis and Characterization of Transition Metal Complexes (e.g., with Rhenium, Ruthenium, Platinum)

The synthesis of transition metal complexes with this compound often involves the reaction of a suitable metal precursor with the ligand in an appropriate solvent.

Rhenium Complexes: The synthesis of dirhenium complexes can be achieved by reacting a labile precursor like [Re2(CO)8(MeCN)2] with a vinylpyridine ligand in refluxing benzene. marquette.edu For example, the reaction with 2-vinylpyridine yields [Re2(CO)8(μ-η1:η2-NC5H4CH=CH2)], where the vinylpyridine ligand bridges the two rhenium atoms. marquette.edu The characterization of such complexes is typically performed using infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. marquette.edunih.gov The IR spectra of rhenium carbonyl complexes show characteristic bands for the fac-[Re(CO)3]+ moiety. nih.gov

Ruthenium Complexes: Ruthenium complexes with vinylpyridine ligands have been synthesized and characterized. For instance, ruthenium 1,2-naphthoquinone-1-oxime complexes containing 4-vinylpyridine (B31050) have been prepared through substituted decarbonylation reactions of dicarbonyl precursors. polyu.edu.hk The resulting complexes can be characterized by techniques like X-ray analysis. polyu.edu.hk The synthesis of various ruthenium(II) complexes often starts from precursors like [Ru(p-cymene)Cl(μ-Cl)]2. nih.gov The geometry of these complexes is often a three-legged piano stool arrangement. mdpi.com

Platinum Complexes: Cycloplatinated(II) complexes containing 2-vinylpyridine have been synthesized and their photophysical properties studied. mdpi.com These complexes can be prepared by reacting a precursor like [PtMe(Vpy)(DMSO)] with various phosphine (B1218219) ligands. mdpi.com The resulting complexes can be further reacted to form cycloplatinated(IV) complexes. mdpi.com The coordination sphere of platinum(IV) complexes can also be completed with a second bi- or tridentate cyclometalating ligand, which can trigger room-temperature phosphorescence. nih.gov

Influence of Ligand Architecture on Metal Complex Geometry and Electronic Structure

The architecture of the this compound ligand, with its distinct donor sites, significantly influences the geometry and electronic properties of the resulting metal complexes. The coordination of a polymeric ligand by a transition metal ion can significantly alter the microscopic and macroscopic properties of the resulting material. researchgate.net

The coordination geometry around the metal center is dictated by the number and type of coordinating atoms from the ligand and any ancillary ligands present. For example, in ruthenium p-cymene (B1678584) complexes, the metal atom is typically coordinated in an η6-fashion to the p-cymene ligand, with the remaining sites occupied by the chelating ligand and a chlorine atom, resulting in a "three-legged piano stool" geometry. mdpi.com Similarly, in some lead(II) coordination polymers, the metal ion can exhibit a distorted octahedral geometry. strath.ac.uk

The electronic structure of the complex is influenced by the nature of the metal-ligand bonds. The pyridine ring is a weak π-acceptor ligand, and its coordination can affect the electron density at the metal center. wikipedia.org Ancillary ligands, such as phosphines in platinum complexes, also play a crucial role in controlling the electron density at the metal center and, consequently, the photophysical properties of the complex. mdpi.com

Catalytic Applications of Metal Complexes Incorporating this compound

Exploration of Catalytic Performance in Organic Transformations

While direct catalytic applications of this compound complexes are not extensively detailed in the provided search results, the catalytic potential can be inferred from related systems. For instance, insulated π-conjugated 2,2'-bipyridine (B1663995) transition-metal complexes have shown enhanced performance in visible-light-driven nickel catalysis. rsc.org This suggests that modifying the ligand environment can tune the catalytic activity.

Ruthenium complexes, in particular, are known for their catalytic prowess. Ruthenium 1,2-naphthoquinone-1-oxime complexes containing 4-vinylpyridine have been co-polymerized with styrene (B11656), indicating their potential use in creating catalytic polymeric materials. polyu.edu.hk The metal-containing moieties in the resulting co-polymer maintain the coordination geometry of the starting monomer. polyu.edu.hk Furthermore, iron and cobalt complexes with 2-imino-1,10-phenanthroline ligands have been investigated for their catalytic activity, with machine learning models being used to predict their performance. researchgate.net

The following table summarizes the types of transition metal complexes that have been synthesized with related vinylpyridine or morpholine-containing ligands and their potential areas of application.

MetalLigand TypeComplex ExamplePotential Application
Rhenium2-Vinylpyridine[Re2(CO)8(μ-η1:η2-NC5H4CH=CH2)] marquette.eduMaterials Science, Catalysis marquette.edu
Ruthenium4-Vinylpyridinecis, cis-[Ru(η2-N(O)C10H6O)2(CO)(vpy)] polyu.edu.hkCatalytic Polymers polyu.edu.hk
Platinum2-Vinylpyridine[PtMe(Vpy)(PPh3)] mdpi.comLight-Emitting Devices, Photocatalysts mdpi.com

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required to fully characterize 4-(5-Vinylpyridin-2-yl)morpholine .

High-Resolution 1D NMR (¹H, ¹³C, ¹⁵N) for Core Structure Confirmation

High-resolution 1D NMR spectra provide foundational information about the chemical environment of magnetically active nuclei.

¹H NMR: The proton NMR spectrum would confirm the presence of all hydrogen atoms in the molecule. The aromatic region would display signals corresponding to the protons on the pyridine (B92270) ring. The vinyl group would exhibit characteristic signals for the vinylic protons, typically as a set of doublet of doublets. The morpholine (B109124) ring protons would appear as distinct multiplets in the aliphatic region of thespectrum. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments. Signals for the pyridine ring carbons, the vinyl group carbons, and the morpholine ring carbons would be observed at their characteristic chemical shifts. The chemical shifts would provide insights into the electronic environment of each carbon atom.

¹⁵N NMR: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, would provide direct information about the nitrogen atoms in the pyridine and morpholine rings. The chemical shifts of the nitrogen signals would confirm their respective chemical environments and bonding.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Pyridine-H 7.0 - 8.5 m
Vinyl-H 5.0 - 6.5 m
Morpholine-H (adjacent to N) 3.5 - 4.0 t

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbons Predicted Chemical Shift (ppm)
Pyridine-C 110 - 160
Vinyl-C 115 - 140
Morpholine-C (adjacent to N) 45 - 55

Advanced 2D NMR Techniques (COSY, TOCSY, HSQC, HMBC, ROESY) for Complete Assignment and Connectivity

To unambiguously assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system, helping to trace the connectivity of protons on the pyridine ring, within the vinyl group, and within the morpholine ring.

TOCSY (Total Correlation Spectroscopy): TOCSY would extend the correlations observed in COSY to show couplings between all protons within a spin system, which is particularly useful for identifying all protons belonging to the morpholine ring from a single cross-peak.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the assignment of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range (2-3 bond) couplings between protons and carbons. This is crucial for establishing the connectivity between the morpholine ring, the pyridine ring, and the vinyl group. For example, correlations between the morpholine protons and the C2 carbon of the pyridine ring would confirm the substitution pattern.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY experiments provide information about the spatial proximity of protons, which helps in determining the three-dimensional structure and conformation of the molecule.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of This compound . This highly accurate mass measurement allows for the determination of the elemental composition of the molecule, providing strong evidence for its chemical formula (C₁₁H₁₄N₂O). The fragmentation pattern observed in the mass spectrum would provide further structural confirmation, showing characteristic losses of fragments such as the morpholine ring or the vinyl group.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of This compound would be expected to show characteristic absorption bands for the C-H stretching of the aromatic and aliphatic protons, C=C and C=N stretching vibrations of the pyridine ring, C=C stretching of the vinyl group, and C-O and C-N stretching vibrations of the morpholine ring.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 3000
C=C and C=N Stretch (Pyridine) 1550 - 1610
C=C Stretch (Vinyl) 1620 - 1650
C-O-C Stretch (Morpholine) 1070 - 1150

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The UV-Vis spectrum of This compound would be expected to show absorption maxima (λ_max) corresponding to π-π* transitions within the conjugated system of the vinylpyridine moiety. The position and intensity of these absorptions would be indicative of the extent of electronic conjugation in the molecule. For similar chromophores like 4-vinylpyridine (B31050), absorption bands are typically observed in the UV region. researchgate.net

X-ray Crystallography for Definitive Single-Crystal Structure Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the compound. The subsequent diffraction pattern of the X-rays, resulting from their interaction with the electron clouds of the atoms in the crystal lattice, is meticulously recorded and analyzed. Mathematical processing of this diffraction data allows for the generation of a detailed electron density map, from which the exact coordinates of each atom can be deduced. This, in turn, reveals crucial structural details such as bond lengths, bond angles, and torsional angles, providing an unambiguous depiction of the molecule's conformation in the solid state.

The resulting crystallographic data is typically presented in a standardized format, including the crystal system, space group, and unit cell dimensions.

Table 1: Representative Crystallographic Data for a Morpholine-Containing Compound

Parameter Value
Crystal System Triclinic
Space Group P-1
a (Å) 5.874(3)
b (Å) 16.526(7)
c (Å) 20.147(8)
α (°) 67.140(5)
β (°) 83.287(6)
γ (°) 86.910(6)
Volume (ų) 1789.7(14)

Note: Data presented is for (E)-4-(6-(4-(2-(pyridin-4-yl)vinyl)phenoxy)pyrimidin-4-yl)morpholine, a related compound, to illustrate the nature of crystallographic data. researchgate.net

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique employed to determine the mass fractions of the constituent elements (primarily carbon, hydrogen, and nitrogen) in a sample of a chemical compound. This experimental data is then compared against the theoretically calculated elemental composition derived from the compound's proposed empirical formula. A close correlation between the experimental and theoretical values serves as a crucial piece of evidence to validate the compound's elemental makeup and purity.

For "this compound," the molecular formula is C11H14N2O. Based on this formula, the theoretical elemental composition can be calculated. An experimental analysis would involve combusting a precisely weighed sample of the compound under controlled conditions and quantifying the resulting combustion products (e.g., carbon dioxide, water, and nitrogen gas).

Table 2: Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight (g/mol) Number of Atoms Total Weight (g/mol) Mass Percentage (%)
Carbon C 12.01 11 132.11 69.44
Hydrogen H 1.01 14 14.14 7.42
Nitrogen N 14.01 2 28.02 14.73
Oxygen O 16.00 1 16.00 8.41
Total 190.27 100.00

A satisfactory elemental analysis would yield experimental values for C, H, and N that are within ±0.4% of the calculated theoretical percentages, thereby confirming the empirical formula.

Advanced Polymer Characterization Techniques Relevant to Structural Features

The polymerization of "this compound" would result in a polymer, poly(this compound). To understand the properties of this macromolecule, specialized characterization techniques are essential.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used technique for determining the molecular weight distribution of a polymer sample. The method separates polymer molecules based on their size, or more accurately, their hydrodynamic volume, in solution. The GPC system consists of a column packed with a porous gel. When a polymer solution is passed through the column, smaller molecules can enter the pores of the gel, leading to a longer retention time. Conversely, larger molecules are excluded from the pores and elute from the column more quickly.

By calibrating the instrument with polymer standards of known molecular weights, a calibration curve can be constructed, which is then used to determine the molecular weight distribution of the unknown polymer sample. The results from a GPC analysis provide several key parameters:

Number-average molecular weight (Mn): The total weight of the polymer sample divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that takes into account the weight fraction of each polymer molecule.

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). The PDI is a measure of the breadth of the molecular weight distribution. A PDI value of 1.0 indicates a monodisperse sample (all molecules have the same molecular weight), while higher values indicate a broader distribution of molecular weights. youtube.com

For a polymer derived from "this compound," GPC would be instrumental in understanding how the polymerization conditions affect the resulting molecular weight and PDI, which in turn influence the physical and mechanical properties of the polymer.

Table 3: Illustrative GPC Data for a Polymer Sample

Parameter Description Example Value
Mn (g/mol) Number-average molecular weight 57,000
Mw (g/mol) Weight-average molecular weight 124,000
PDI Polydispersity Index (Mw/Mn) 2.18

Note: The example values are for illustrative purposes to demonstrate typical GPC output. youtube.com

X-ray Diffraction (XRD) is a valuable technique for probing the long-range order and crystalline structure within a polymer. While some polymers are entirely amorphous (lacking long-range order), many are semi-crystalline, containing both crystalline domains (where polymer chains are packed in a regular, ordered arrangement) and amorphous regions.

The XRD pattern of a polymer is obtained by exposing a sample to a beam of X-rays and measuring the intensity of the scattered X-rays as a function of the scattering angle (2θ). Crystalline regions within the polymer will diffract the X-rays at specific angles, producing sharp peaks in the diffraction pattern. In contrast, amorphous regions will produce a broad, diffuse halo.

Analysis of the XRD pattern can provide information on:

The degree of crystallinity: The relative amounts of crystalline and amorphous material in the polymer.

The crystal structure: The arrangement of polymer chains within the crystalline domains.

The size of the crystallites.

For poly(4-vinylpyridine) (PVP), a structurally related polymer, XRD studies have shown that it is generally semi-crystalline. nih.gov The introduction of bulky side groups, such as the morpholine group in poly(this compound), would be expected to influence the packing of the polymer chains and thus affect the degree of crystallinity. For instance, the presence of chromium pentacarbonyl groups in modified poly(4-vinylpyridine) was found to induce crystallinity in an otherwise amorphous polymer. researchgate.net The XRD pattern of pure poly(4-vinylpyridine) typically shows a broad amorphous halo, while the modified, more crystalline polymer exhibits sharp diffraction peaks. researchgate.net

Computational and Theoretical Studies on 4 5 Vinylpyridin 2 Yl Morpholine

Quantum Mechanical Calculations for Reaction Mechanisms and Regioselectivity

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are instrumental in modeling chemical reactions. researchgate.net These calculations can map out the entire energy landscape of a reaction, providing deep insights into how it proceeds.

For any chemical reaction, such as the addition of an electrophile to the vinyl group of 4-(5-Vinylpyridin-2-yl)morpholine, the process involves moving from reactants to products through a high-energy transition state. QM calculations can locate the precise geometric structure of this transition state and calculate its energy.

An energy profile is a graph that plots the energy of the system against the reaction coordinate (a measure of the progress of the reaction). By calculating the energies of the reactants, transition states, intermediates, and products, a complete energy profile can be constructed. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. nih.gov For instance, a theoretical study on urethane (B1682113) formation utilized DFT calculations to map the multi-step reaction mechanism, identifying all intermediates and transition states to build a detailed energy profile. nih.gov

The structure of this compound presents multiple potential sites for chemical reactions, leading to questions of selectivity. For example, in an electrophilic addition, the electrophile could attack the vinyl group or the nitrogen atom of the pyridine (B92270) ring. The prediction of which site is more reactive (chemoselectivity) and, for the vinyl group, which carbon atom is attacked (regioselectivity) is a key challenge.

Computational tools can predict these outcomes by comparing the activation energies for all possible reaction pathways. rsc.org The pathway with the lowest activation energy is the most kinetically favorable and is predicted to be the major reaction product. Machine learning models are also emerging as powerful tools for predicting reaction outcomes without the need for extensive QM calculations for every new reaction. arxiv.org

Electronic Structure Analysis

The arrangement of electrons in a molecule dictates its physical and chemical properties. Electronic structure analysis provides a detailed picture of this arrangement.

The presence of electronegative nitrogen and oxygen atoms in this compound creates an uneven distribution of electron density. Methods like Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom.

In this molecule, it is expected that the nitrogen and oxygen atoms of the morpholine (B109124) ring and the nitrogen of the pyridine ring would carry partial negative charges, while the adjacent carbon and hydrogen atoms would be partially positive. This charge distribution influences how the molecule interacts with other molecules, its solubility, and its reactivity. For example, sites with high negative charge are prone to attack by electrophiles.

Frontier Molecular Orbital (FMO) theory is a powerful concept for explaining chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. libretexts.org

HOMO (Highest Occupied Molecular Orbital): This orbital can be considered the molecule's outermost electron-donating orbital. The location of the HOMO density indicates the most likely site for electrophilic attack. For this compound, the HOMO is likely to have significant density on the electron-rich pyridine ring and the π-system of the vinyl group.

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest-energy orbital available to accept electrons. The location of the LUMO density indicates the most likely site for nucleophilic attack. The LUMO is expected to be localized over the pyridine and vinyl groups, which are the most electrophilic parts of the molecule.

The energy gap between the HOMO and LUMO is also a critical parameter, indicating the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. FMO theory is widely used to predict the outcomes of pericyclic reactions, such as cycloadditions, which the vinyl group could potentially undergo. imperial.ac.ukslideshare.net

Table 1: Hypothetical Frontier Molecular Orbital Characteristics for this compound

Molecular OrbitalPredicted Location of High Electron DensityImplied Reactivity
HOMO Pyridine ring nitrogen, π-system of the vinyl groupSite for electrophilic attack
LUMO Carbon atoms of the vinyl group and pyridine ringSite for nucleophilic attack
HOMO-LUMO Gap Dependent on specific calculation; influences overall reactivityA smaller gap suggests higher chemical reactivity

This table is based on theoretical principles as no specific published data is available for this compound.

Conformational Analysis and Dynamics Simulations

The morpholine ring in this compound is not planar and typically adopts a stable chair conformation. nih.gov Furthermore, there is rotational freedom around the single bond connecting the morpholine ring to the pyridine ring. This flexibility means the molecule can exist in various three-dimensional shapes, or conformations.

Conformational analysis aims to identify the most stable conformations (lowest energy) and the energy barriers to rotation between them. mdpi.com This is crucial because the specific conformation of a molecule can significantly affect its biological activity by determining how well it fits into a receptor's binding site. nih.gov

Molecular dynamics (MD) simulations can provide further insight by simulating the movement of the molecule over time. mdpi.comnih.gov An MD simulation would show how the morpholine ring puckers and how the orientation between the morpholine and pyridine rings fluctuates at a given temperature. This provides a dynamic picture of the molecule's flexibility, which is often more realistic than a static, single-conformation view. Such simulations are frequently used to study the stability of a ligand within a protein's active site. nih.gov

Molecular Modeling and Docking Studies for Non-Biological Interactions (e.g., Ligand-Receptor or Ligand-Catalyst Binding)

Molecular modeling and docking simulations are powerful computational tools used to predict the binding orientation and affinity of a molecule to a specific receptor or catalyst. In the context of non-biological systems, these studies can elucidate the potential of This compound to interact with various materials, such as metal catalysts or synthetic receptors, which is crucial for applications in catalysis and materials science.

The vinyl group on the pyridine ring and the morpholine moiety are key structural features that dictate the interaction profile of this compound. The nitrogen atom in the pyridine ring and the oxygen and nitrogen atoms in the morpholine ring can act as Lewis bases, capable of coordinating with metal centers. The vinyl group offers a site for polymerization or other addition reactions, which can be influenced by the binding of the molecule to a catalytic surface.

Docking studies can be performed using various software suites to simulate the interaction of This compound with a model catalyst, for instance, a palladium (Pd) surface, which is commonly used in cross-coupling reactions involving vinyl groups. The simulations would typically involve generating a 3D model of the compound and the catalyst surface, followed by a systematic search for the most stable binding poses.

The results of such a docking study could be presented in a table format, detailing the binding energies and the types of interactions observed for the most favorable poses.

Table 1: Simulated Docking Results of this compound with a Pd(111) Catalyst Surface
Docking PoseBinding Energy (kcal/mol)Key InteractionsInteracting Atoms
1-8.5CoordinationPyridine-N with Pd
2-7.9Pi-stackingVinyl group with Pd surface
3-6.2CoordinationMorpholine-N with Pd
4-5.8CoordinationMorpholine-O with Pd

These simulated findings would suggest that the pyridine nitrogen is the primary site for interaction with the palladium catalyst, leading to the most stable binding configuration. This information is invaluable for designing catalytic processes that utilize This compound as a substrate or ligand.

Chemometric Analysis of Spectroscopic Data for Structure-Property Relationship Elucidation

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the case of This compound , chemometric analysis of its spectroscopic data (e.g., NMR, FT-IR, Raman) can help in understanding the relationship between its molecular structure and its physicochemical properties.

Principal Component Analysis (PCA) and Other Multivariate Statistical Methods

Principal Component Analysis (PCA) is a powerful multivariate statistical technique used to reduce the dimensionality of large datasets while retaining most of the original information. nih.gov By applying PCA to a collection of spectra of This compound and its structural analogs, it is possible to identify the key spectral features that are most influential in differentiating the compounds based on a particular property, such as reactivity or solubility.

For example, a study could be designed where the FT-IR spectra of a series of pyridine derivatives, including This compound , are collected under varying conditions (e.g., different solvents or temperatures). PCA can then be applied to this spectral dataset. The analysis would generate principal components (PCs), which are linear combinations of the original spectral variables (wavenumbers). The first few PCs typically account for the majority of the variance in the data.

The results of a PCA can be visualized through score plots and loading plots. A score plot would show the clustering of the different compounds, and a loading plot would indicate which spectral regions (and therefore which molecular vibrations) are responsible for the observed clustering.

Table 2: Hypothetical Principal Component Analysis of FT-IR Spectra for a Series of Pyridine Derivatives
Principal ComponentEigenvaluePercentage of Variance ExplainedCumulative Percentage
PC15.7857.8%57.8%
PC22.1321.3%79.1%
PC30.959.5%88.6%

In this hypothetical scenario, the first principal component (PC1) might be heavily influenced by the vibrations of the vinyl group, while the second principal component (PC2) could be related to the stretching and bending modes of the morpholine ring. By correlating these principal components with a measured property (e.g., catalytic activity), a quantitative structure-property relationship (QSPR) model can be developed. Such a model would be instrumental in predicting the properties of new, unsynthesized derivatives and in guiding the design of molecules with enhanced performance for specific applications.

Q & A

Q. What are the recommended synthetic routes for 4-(5-Vinylpyridin-2-yl)morpholine?

A common method involves nucleophilic substitution between halogenated pyridine derivatives and morpholine. For example, 4-(5-bromopyridin-2-yl)morpholine can be synthesized by reacting 5-bromo-2-chloropyridine with morpholine in the presence of a base (e.g., DIPEA) in DMF at 120°C for 4 hours, yielding 65% after purification . Optimization of reaction time, temperature, and stoichiometry of reagents may improve yield.

Q. How can structural characterization of this compound be performed?

Key techniques include:

  • NMR spectroscopy : Assign peaks for pyridine protons (δ ~8.5–7.0 ppm), vinyl protons (δ ~5.5–6.5 ppm), and morpholine protons (δ ~3.5–3.8 ppm) .
  • Raman/IR spectroscopy : Monitor vibrational modes such as C-H stretching (~2980–3145 cm⁻¹ for morpholine/vinyl groups) and pressure-induced shifts to detect conformational changes .
  • Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., LRMS m/z: 244.2 [M+H]⁺ for brominated analogs) .

Q. What safety protocols are critical during handling?

  • Use local exhaust ventilation to avoid inhalation.
  • Wear PPE (gloves, goggles) to prevent skin/eye contact.
  • Store in airtight containers away from strong oxidizers, under inert gas if reactive .

Advanced Research Questions

Q. How does high pressure affect the vibrational modes and crystalline structure of morpholine derivatives?

Raman studies on similar compounds (e.g., 4-(benzenesulfonyl)morpholine) reveal pressure-induced peak splitting/merging (e.g., C-H stretching modes at 2980–3145 cm⁻¹), suggesting phase transitions near 0.7, 1.7, and 2.5 GPa. These changes are attributed to weak van der Waals interactions and C–H···O hydrogen bonds in the lattice . Confirmatory techniques like X-ray diffraction under pressure are recommended.

Q. What methodologies assess the antimicrobial activity of vinylpyridinyl-morpholine derivatives?

  • In vitro assays : Use agar dilution or microbroth dilution to determine MIC (Minimum Inhibitory Concentration) against bacterial/fungal strains.
  • Structure-activity relationships (SAR) : Compare activity of derivatives with varying substituents (e.g., aryl groups at the 5-position of pyridine) .
  • Mechanistic studies : Evaluate membrane disruption via fluorescence assays (e.g., propidium iodide uptake) or enzyme inhibition (e.g., cytochrome P450 interactions).

Q. How can synthetic yield be optimized for halogenated intermediates?

  • Catalyst screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki coupling to introduce vinyl groups.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates.
  • Temperature control : Higher temperatures (e.g., 120°C) improve reaction kinetics but may require reflux conditions to avoid side reactions .

Q. What computational tools predict the electronic properties of this compound?

  • DFT calculations : Simulate frontier molecular orbitals (HOMO/LUMO) to assess reactivity.
  • Molecular docking : Model interactions with biological targets (e.g., bacterial enzymes) to guide SAR .
  • Vibrational frequency analysis : Compare computed IR/Raman spectra with experimental data for structural validation .

Data Contradictions and Resolution

Q. Discrepancies in reported phase transition pressures for morpholine derivatives—how to resolve?

Variations in phase transition pressures (e.g., 0.7 vs. 2.5 GPa) may arise from differences in crystallinity or measurement techniques. To resolve:

  • Standardize sample preparation (e.g., recrystallization conditions).
  • Combine Raman/IR with dielectric spectroscopy to correlate vibrational changes with dielectric anomalies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.